2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride
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Overview
Description
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride is an organic compound that features a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride typically involves the reaction of thiophene-2-carbaldehyde with methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring.
Scientific Research Applications
2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: It can be used in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Aminothiophene: A simpler thiophene derivative with an amino group.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 2-[Methyl(thiophen-2-ylmethyl)amino]acetic acid hydrochloride.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a versatile compound in both research and industrial settings.
Properties
IUPAC Name |
2-[methyl(thiophen-2-ylmethyl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.ClH/c1-9(6-8(10)11)5-7-3-2-4-12-7;/h2-4H,5-6H2,1H3,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IODAXJGGPCUPKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CS1)CC(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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